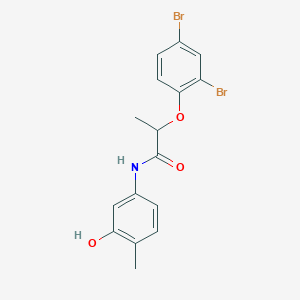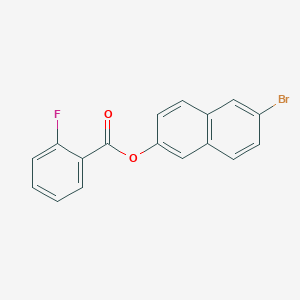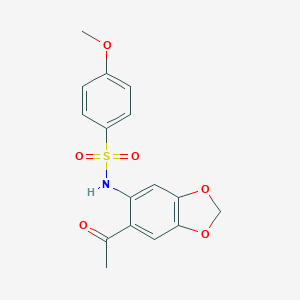
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide, commonly known as ABT-263, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-263 has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w.
Mecanismo De Acción
ABT-263 binds to the BH3-binding groove of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide, BCL-xL, and BCL-w, displacing the pro-apoptotic proteins BAX and BAK from their sequestration by the anti-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, resulting in the release of cytochrome c and the activation of caspases, which ultimately leads to cell death.
Biochemical and Physiological Effects
ABT-263 has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. The induction of apoptosis is accompanied by the activation of caspases and the cleavage of PARP, a hallmark of apoptosis. ABT-263 has also been shown to inhibit tumor growth in animal models of leukemia, lymphoma, and solid tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ABT-263 is its ability to induce apoptosis in a wide range of cancer cell lines, making it a promising candidate for the treatment of various types of cancer. However, ABT-263 has also been shown to have some limitations, including dose-limiting toxicities such as thrombocytopenia and neutropenia, which may limit its clinical use.
Direcciones Futuras
Several future directions for ABT-263 research have been proposed. One area of interest is the development of combination therapies that target multiple members of the N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide family, as well as other signaling pathways involved in cancer cell survival. Another area of interest is the identification of biomarkers that can predict response to ABT-263 therapy, which may help to optimize patient selection and treatment strategies. Additionally, the development of more potent and selective N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide inhibitors is an ongoing area of research, with the goal of improving efficacy and reducing toxicity.
Métodos De Síntesis
ABT-263 was first synthesized by Abbott Laboratories in 2005 using a convergent synthesis approach. The synthesis involves the coupling of two key intermediates, a sulfonamide and a benzodioxole, followed by acetylation and methylation to produce the final product. The synthesis has been optimized over the years to improve yield and purity, and several alternative routes have been developed.
Aplicaciones Científicas De Investigación
ABT-263 has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that ABT-263 can induce apoptosis in a wide range of cancer cell lines, including leukemia, lymphoma, multiple myeloma, breast cancer, and lung cancer. ABT-263 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Propiedades
Nombre del producto |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H15NO6S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H15NO6S/c1-10(18)13-7-15-16(23-9-22-15)8-14(13)17-24(19,20)12-5-3-11(21-2)4-6-12/h3-8,17H,9H2,1-2H3 |
Clave InChI |
WUAJBRFVWIQMSQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)OC)OCO2 |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)OC)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




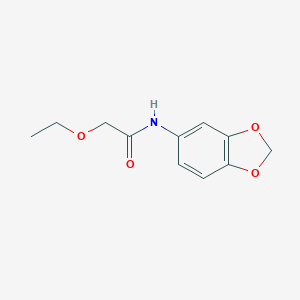
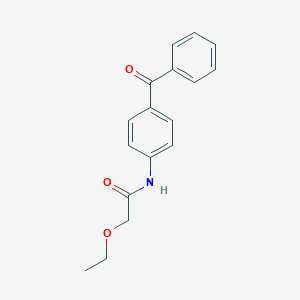
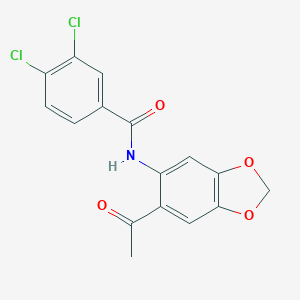

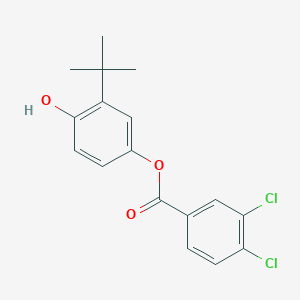

![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
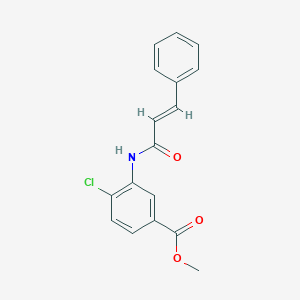
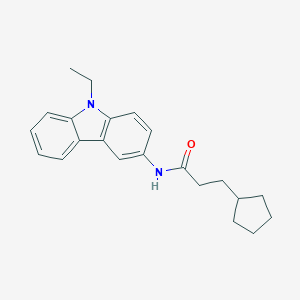
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
